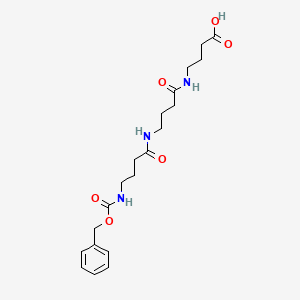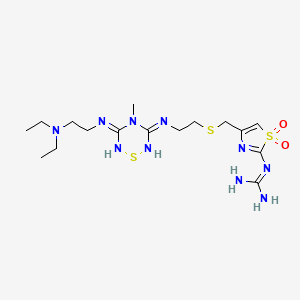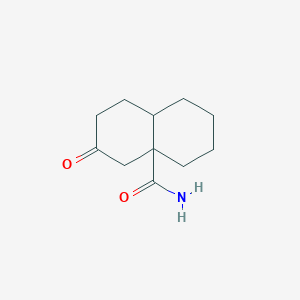
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple oxo groups, a phenyl ring, and a triazaoctadecan backbone, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted oxo compound with a triazaoctadecan derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl ring and triazaoctadecan backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and phenyl ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A similar compound with additional oxo and oxa groups, used in antibody-drug conjugates.
Tetrabenzyl (5S,10S,15S)-3,8,13-trioxo-1-phenyl-2-oxa-4,9,14-triazaheptadecane-5,10,15,17-tetracarboxylate: Another related compound with a tetracarboxylate group, used in various research applications.
Uniqueness
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is unique due to its specific combination of oxo groups, phenyl ring, and triazaoctadecan backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90139-74-5 |
|---|---|
Molekularformel |
C20H29N3O6 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-[4-[4-(phenylmethoxycarbonylamino)butanoylamino]butanoylamino]butanoic acid |
InChI |
InChI=1S/C20H29N3O6/c24-17(22-13-6-11-19(26)27)9-4-12-21-18(25)10-5-14-23-20(28)29-15-16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2,(H,21,25)(H,22,24)(H,23,28)(H,26,27) |
InChI-Schlüssel |
RWPFCIPDLPLLLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)



![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

